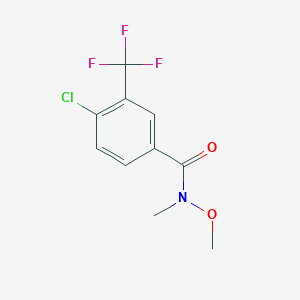4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC18337741
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9ClF3NO2 |
|---|---|
| Molecular Weight | 267.63 g/mol |
| IUPAC Name | 4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3 |
| Standard InChI Key | LMSLRBRLMMNGRO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide, reflects its substitution pattern:
-
Position 3: Trifluoromethyl (-CF₃) group, imparting electron-withdrawing effects.
-
Position 4: Chlorine atom, influencing electronic distribution and reactivity.
-
N-substituents: Methoxy (-OCH₃) and methyl (-CH₃) groups on the amide nitrogen.
Table 1: Key Molecular Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₀H₉ClF₃NO₂ |
| Molecular Weight | 267.45 g/mol |
| Canonical SMILES | CN(C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)OC |
| InChI Key | Derived via substitution from |
| PubChem CID | Not yet assigned |
The trifluoromethyl group enhances lipid solubility, potentially improving blood-brain barrier penetration in therapeutic contexts . Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, favoring interactions with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide likely parallels methods used for its brominated analog:
-
Starting Material: 4-Chloro-3-(trifluoromethyl)aniline undergoes acylation with methoxy-methylamine derivatives.
-
Reagents: Carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) facilitate amide bond formation.
-
Purification: Column chromatography or recrystallization isolates the product.
Critical Reaction Steps:
-
Acylation:
-
Workup: Organic layers (e.g., dichloromethane) extract the product, followed by drying over sodium sulfate.
Analytical Characterization
-
IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F vibrations (~1100–1200 cm⁻¹).
-
NMR:
-
¹H NMR: Methyl groups (δ 3.0–3.5 ppm), aromatic protons (δ 7.2–8.0 ppm).
-
¹³C NMR: Carbonyl carbon (~165 ppm), CF₃ (quartet, ~120 ppm).
-
Comparative Analysis with Brominated Analog
Table 2: Chloro vs. Bromo Derivatives
| Property | 4-Chloro Derivative | 4-Bromo Derivative |
|---|---|---|
| Molecular Weight | 267.45 g/mol | 312.08 g/mol |
| Electronegativity | 3.0 (Cl) | 2.8 (Br) |
| Solubility (H₂O) | Higher (theoretical) | Lower |
| Synthetic Accessibility | Easier halogen substitution | Requires brominated precursors |
The chloro derivative’s smaller size may enhance bioavailability, while reduced molecular weight could lower manufacturing costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume